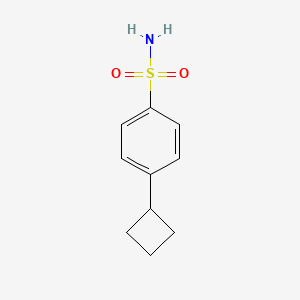![molecular formula C14H25NO2Si B13195045 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is a complex organic compound with the molecular formula C14H25NO2Si. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis. The compound also contains a cyclopentane ring, a nitrile group, and an oxoethyl group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile typically involves multiple steps One common method starts with the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamineThe nitrile group can be introduced via a cyanation reaction using reagents like sodium cyanide or trimethylsilyl cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids or esters.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be removed under acidic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions like hydrochloric acid (HCl).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Primary amines.
Substitution: Hydroxyl derivatives.
科学的研究の応用
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile involves its role as an intermediate in various chemical reactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The nitrile group can participate in nucleophilic addition reactions, while the oxoethyl group can undergo oxidation or reduction. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde: Similar in structure but lacks the cyclopentane ring and nitrile group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of the oxoethyl group.
tert-Butyldimethylsilyl chloride: Used as a reagent for introducing the TBDMS group
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is unique due to its combination of functional groups, which provide versatility in synthetic applications. The presence of the cyclopentane ring adds rigidity to the molecule, while the nitrile and oxoethyl groups offer multiple reactive sites for further chemical transformations .
特性
分子式 |
C14H25NO2Si |
|---|---|
分子量 |
267.44 g/mol |
IUPAC名 |
3-[tert-butyl(dimethyl)silyl]oxy-3-(2-oxoethyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C14H25NO2Si/c1-13(2,3)18(4,5)17-14(8-9-16)7-6-12(10-14)11-15/h9,12H,6-8,10H2,1-5H3 |
InChIキー |
LHARDQLUVQXEMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1(CCC(C1)C#N)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


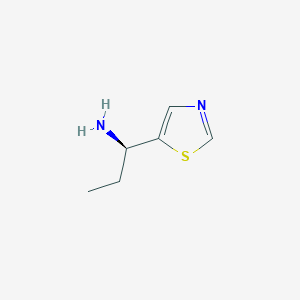


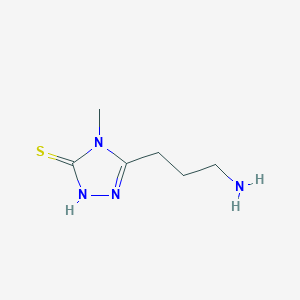
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)
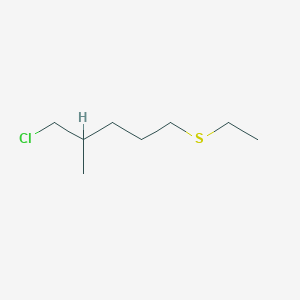
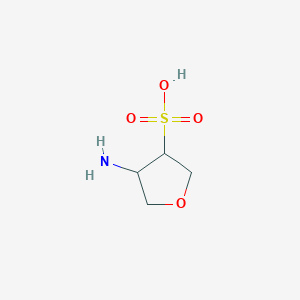
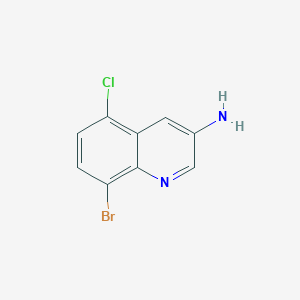
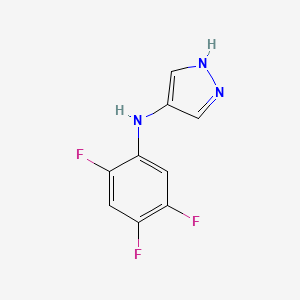
![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)
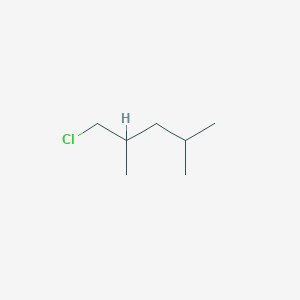
![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
